8-Hydroxy-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione is a complex organic compound that belongs to the class of oxazine derivatives This compound is characterized by its unique structural features, which include a hexahydrobenzo ring fused with an oxazine ring, and the presence of hydroxyl and dione functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione typically involves the remote functionalization of alcohols. One notable method includes the use of the Selectfluor reagent F–TEDA–BF4 in combination with an organonitrile. This approach allows for the efficient formation of the oxazine ring system through a series of nucleophilic substitution and cyclization reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dione functional groups can be reduced to form diols.
Substitution: The oxazine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the dione groups can produce diols
Scientific Research Applications
8-Hydroxy-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and functional materials.
Biology: Its unique structural features make it a valuable probe for studying biological processes and interactions at the molecular level.
Medicine: The compound’s potential bioactivity is being explored for the development of new therapeutic agents, particularly in the areas of anti-cancer and anti-inflammatory research.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-Hydroxy-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxyl and dione functional groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 9a-Hydroxy-3,8a-dimethyl-5-methylene-2-oxo-2,4,4a,5,6,7,8,8a,9,9a-decahydronaphtho[2,3-b]furan-8-yl acetate
- 8-Hydroxy-5,8a-dimethyl-3-methylene-3a,4,4a,7,8,8a,9,9a-octahydronaphtho[2,3-b]furan-2(3H)-one
Uniqueness
8-Hydroxy-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione is unique due to its specific combination of functional groups and ring systems. This structural uniqueness imparts distinct chemical reactivity and potential applications that differentiate it from other similar compounds. Its ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C8H11NO4 |
---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
8-hydroxy-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione |
InChI |
InChI=1S/C8H11NO4/c10-5-3-1-2-4-6(5)13-8(12)9-7(4)11/h4-6,10H,1-3H2,(H,9,11,12) |
InChI Key |
OLFXLECIRYRNBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(C1)O)OC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.